molecular formula C14H15NOS B1597649 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-19-2

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1597649
M. Wt: 245.34 g/mol
InChI Key: YZMKEDMYYJQGRD-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a novel intermediate as well as novel polymorphs of l- (4-methoxyphenyl)-7-oxo-6- [4- (2-oxopiperidin-l-yl)phenyl]-4,5,6,7-tetrahydro-lH- pyrazolo [3,4-c]pyridine-3-carboxamide compound .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Mackay and Waigh (1982) discussed the synthesis of thienotetrahydropyridines, including 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, through rearrangement and cyclisation processes (Mackay & Waigh, 1982).
  • In another study, X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was reported by Wang et al. (2017), highlighting its significance as an intermediate in anticoagulant synthesis (Wang et al., 2017).

Biological Activities and Applications

  • Ohkubo et al. (1996) synthesized and evaluated novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for anticonvulsant activity, showing significant effects against N-methyl-D-aspartate (NMDA)-induced seizures in mice (Ohkubo et al., 1996).
  • Romagnoli et al. (2020) explored the antiproliferative activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives against cancer cell lines, finding specific derivatives that showed promising results in inhibiting cancer cell growth (Romagnoli et al., 2020).
  • Bakhite et al. (2014) reported on pyridine derivatives as insecticides, including a study of the toxicity of certain pyridine derivatives against the cowpea aphid, suggesting potential agricultural applications (Bakhite et al., 2014).
  • Sudheer and Quraishi (2014) investigated pyridine derivatives as corrosion inhibitors for mild steel, finding that certain compounds showed high inhibition efficiency, indicating potential industrial applications (Sudheer & Quraishi, 2014).

Review and Overview Studies

  • Sangshetti et al. (2014) provided a review of the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs, emphasizing their role in drug and drug intermediate synthesis (Sangshetti et al., 2014).
  • Madsen et al. (2000) described the discovery of potent glucose-6-phosphatase catalytic site inhibitors based on substituted 4,5,6,7-tetrahydrothieno pyridines, revealing important insights into the structure-activity relationship of these compounds (Madsen et al., 2000).

properties

IUPAC Name

4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-16-11-4-2-10(3-5-11)14-12-7-9-17-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKEDMYYJQGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371588
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

213462-19-2
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wortmann, B Lindenthal, P Muhn… - Journal of Medicinal …, 2019 - ACS Publications
The human luteinizing hormone receptor (hLH-R) is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs), activated by luteinizing hormone (hLH) and …
Number of citations: 14 pubs.acs.org

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